molecular formula C₅H₈O₂ B1144568 1-(Oxiran-2-yl)propan-2-one CAS No. 809241-47-2

1-(Oxiran-2-yl)propan-2-one

Cat. No.: B1144568
CAS No.: 809241-47-2
M. Wt: 100.12
InChI Key:
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Description

1-(Oxiran-2-yl)propan-2-one, also known as 3-acetyl-1,2-epoxypropane, is an organic compound with the molecular formula C5H8O2. It features an oxirane ring (a three-membered epoxide) attached to a propanone group. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Oxiran-2-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of epichlorohydrin with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxide ion opens the epoxide ring of epichlorohydrin, followed by the formation of the oxirane ring and attachment of the propanone group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. These processes often use catalysts to enhance reaction rates and yields. The reaction conditions are carefully controlled to optimize the production efficiency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(Oxiran-2-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxirane ring to a diol or other reduced forms.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring and form new bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic or acidic conditions to facilitate ring opening.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Diols or alcohols.

    Substitution: Amino alcohols, thiol alcohols, or other substituted derivatives.

Scientific Research Applications

1-(Oxiran-2-yl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds or as an active ingredient in drug formulations.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its reactive oxirane ring.

Mechanism of Action

The mechanism of action of 1-(Oxiran-2-yl)propan-2-one involves its reactive oxirane ring, which can interact with various molecular targets. The oxirane ring can undergo nucleophilic attack, leading to ring opening and formation of new bonds. This reactivity makes it useful in modifying biomolecules or synthesizing new compounds. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-(Oxiran-2-yl)propan-1-one: Similar structure but with the oxirane ring attached to a different carbon.

    Epichlorohydrin: Contains an oxirane ring and a chloromethyl group.

    Glycidol: An oxirane ring with a hydroxyl group.

Uniqueness

1-(Oxiran-2-yl)propan-2-one is unique due to its combination of an oxirane ring and a propanone group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions, such as oxidation, reduction, and substitution, makes it a valuable intermediate in organic chemistry and industrial applications.

Properties

IUPAC Name

1-(oxiran-2-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-4(6)2-5-3-7-5/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHYDAQZKQNNKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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